Glycine, N-[(3,4-dichlorophenyl)acetyl]-
Description
General Context and Significance of N-Acylated Amino Acids in Chemical Biology
N-acyl amino acids (NAAAs) are a significant family of endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond. nih.gov These compounds are integral to a complex lipid signaling system known as the endocannabinoidome and have garnered substantial research interest for their therapeutic potential. nih.gov The discovery of a wide array of naturally occurring NAAAs, including derivatives of proteogenic α-amino acids, has been propelled by advancements in -omics technologies. nih.gov
These molecules participate in a variety of physiological and pathological processes, including pain, inflammation, and metabolic homeostasis. wikipedia.org For instance, N-arachidonoyl glycine (B1666218) has demonstrated antinociceptive properties, while N-arachidonoyl serine is known to be vasodilatory and neuroprotective. nih.govdeepdyve.com The diverse biological activities of NAAAs underscore their importance as subjects of investigation in chemical biology and medicinal chemistry. wikipedia.orgfrontiersin.org Their functions can range from modulating ion channels and G protein-coupled receptors (GPCRs) to influencing metabolic pathways. nih.gov
Classification and Structural Characteristics of N-Acylated Glycines
N-acylated glycines are a subclass of N-acyl-amino acids, characterized by a glycine molecule to which an acyl group is attached at its terminal nitrogen atom. hmdb.caebi.ac.uk The general structure consists of an acyl group (R-C=O) linked to the nitrogen of the glycine backbone (-NHCH₂COOH).
The classification of N-acylated glycines is primarily based on the nature of the acyl group. This can range from simple, short-chain acetyl groups to long-chain, unsaturated fatty acyl chains. nih.govmdpi.com For example, N-acetylglycine is one of the simplest members of this class, where the acyl group is derived from acetic acid. nih.gov In contrast, long-chain N-fatty acylglycines, such as N-palmitoylglycine and N-oleoylglycine, are found in mammals and are structurally related to cell-signaling lipids. nih.govavantiresearch.com
The structural characteristics of the acyl chain—its length, degree of saturation, and the presence of functional groups—play a crucial role in determining the molecule's physical properties and biological activity. nih.gov The glycine portion provides a hydrophilic "head," while the acyl chain constitutes a hydrophobic "tail," rendering the entire molecule amphipathic. nih.gov
Rationale for Investigating "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" and Related Structural Motifs
The investigation into "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" is driven by the established biological significance of both N-acylated glycines and compounds containing the dichlorophenyl moiety. The dichlorophenyl group is a common feature in a variety of pharmacologically active compounds. For example, derivatives containing a 3,4-dichlorophenyl group have been explored in the context of creating heterocyclic compounds with potential antimicrobial and antifungal activities. nih.govresearchgate.net Furthermore, compounds with a 3,4-dichlorophenylamino moiety have been designed as dual inhibitors of EGFR and HDAC for potential use in non-small cell lung cancer therapy. nih.gov
The synthesis of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" involves the coupling of a glycine molecule with (3,4-dichlorophenyl)acetic acid. This combination creates a novel molecular architecture that merges the structural features of an N-acylated amino acid with a synthetically important dichlorinated aromatic ring. Researchers are often motivated to synthesize and study such hybrid molecules to explore new structure-activity relationships (SAR) and to develop novel chemical probes or drug candidates. The rationale is to see if the combination of these two motifs can lead to synergistic or unique biological effects not observed with either component alone.
Historical Context of Research on Dichlorophenylacetyl-Containing Compounds
The dichlorophenylacetyl moiety has been a building block in synthetic and medicinal chemistry for some time. For instance, (2,4-dichlorophenyl)acetyl chloride is a known chemical intermediate. nih.gov The broader family of dichlorophenyl-containing compounds has been investigated for various therapeutic applications. Chalcone derivatives that include a 2,4-dichlorobenzenesulfonamide group have shown notable anticancer and antioxidant properties. nih.gov
The synthesis of amides from dichlorophenylacetic acid is a common strategy in medicinal chemistry. For example, coupling 2-(2,6-dichlorophenyl)acetic acid with an amine was a key step in the synthesis of a potent and selective positive allosteric modulator (PAM) of the D1 receptor. acs.org The presence of the dichloro-substituted phenyl ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This historical precedent of using dichlorophenylacetyl and related structures in the design of bioactive molecules provides a strong foundation for the continued investigation of new derivatives, including its conjugation with amino acids like glycine.
Physicochemical Data
Interactive data tables provide key physicochemical properties for the core components and a related N-acyl glycine.
Table 1: Properties of Glycine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| Glycine | C₂H₅NO₂ | 75.07 | 240 (dec.) |
| (3,4-Dichlorophenyl)acetic acid | C₈H₆Cl₂O₂ | 205.04 | 100-103 |
| N-Acetylglycine | C₄H₇NO₃ | 117.10 | 207-209 chemicalbook.com |
| (3,4-Dichlorophenyl)glycine | C₈H₇Cl₂NO₂ | 220.05 | N/A |
Table 2: Calculated Properties for Related Structures
| Compound Name | LogP | Topological Polar Surface Area (TPSA) |
|---|---|---|
| (3,4-Dichlorophenyl)glycine chemscene.com | 2.49 | 49.33 |
| (2,4-Dichlorophenyl)acetyl chloride nih.gov | 3.9 | 17.1 |
| N-Acetylglycine nih.gov | -1.2 | 66.4 |
Synthesis Information
The synthesis of N-acylated glycines can be achieved through various established chemical methods. A common laboratory procedure for N-acetylation involves reacting glycine with an acetylating agent like acetic anhydride (B1165640) in an aqueous solution. orgsyn.org This method can often be adapted for other acyl groups with modifications to account for the reactivity and solubility of the specific acyl donor. orgsyn.org
For a compound like Glycine, N-[(3,4-dichlorophenyl)acetyl]- , the synthesis would typically involve the reaction of glycine or a glycine ester with (3,4-dichlorophenyl)acetyl chloride or (3,4-dichlorophenyl)acetic acid activated with a coupling agent. The use of glycine ethyl ester is a common strategy, as the ester can be easily hydrolyzed in a subsequent step to yield the final carboxylic acid product. chemeo.com General methods for creating N-aryl glycines have also been developed, highlighting the broad interest in this class of compounds. nih.gov
General Approaches for N-Acylation of Glycine
The N-acylation of glycine is a well-established transformation in organic synthesis. The primary methods involve the reaction of glycine with an activated form of the carboxylic acid.
Direct acylation typically employs a highly reactive derivative of the carboxylic acid, most commonly an acyl chloride. The Schotten-Baumann reaction, a widely used method for acylation of amines, provides a foundational approach. google.com In this method, the acyl chloride reacts with the amine in the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion. google.com
The general reaction is as follows:
R-COCl + H₂N-CH₂-COOH + Base → R-CO-NH-CH₂-COOH + Base·HCl
This method is often advantageous due to the high reactivity of acyl chlorides, which can lead to rapid reaction times and high yields. The reaction can be performed in a biphasic system with an aqueous solution of the base or in aprotic solvents with an organic base like triethylamine or pyridine (B92270). google.com
| Reagent | Role | Common Examples |
| Acylating Agent | Provides the acyl group | Acetyl chloride, Benzoyl chloride |
| Amine | The nucleophile to be acylated | Glycine, Alanine |
| Base | Neutralizes HCl byproduct | Sodium hydroxide (B78521), Triethylamine, Pyridine |
| Solvent | Reaction medium | Water, Dichloromethane (B109758), Tetrahydrofuran |
Carbodiimide-mediated coupling reactions are a milder and highly versatile alternative to the use of acyl chlorides for amide bond formation. mdma.ch Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used to activate the carboxylic acid. google.commdma.ch The activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide bond. thermofisher.com
To improve efficiency and minimize side reactions, such as the formation of N-acylurea, an additive like N-hydroxysuccinimide (NHS) or sulfo-NHS is often used. researchgate.netthermofisher.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less susceptible to hydrolysis and reacts cleanly with the amine. researchgate.netthermofisher.com The activation with EDC and NHS is most efficient at a pH range of 4.5-7.2, while the subsequent reaction with the amine is favored at a pH of 7-8. thermofisher.comthermofisher.com
| Reagent | Function | Key Features |
| EDC (or DCC) | Carboxylic acid activator | Forms a reactive O-acylisourea intermediate |
| NHS (or sulfo-NHS) | Additive | Forms a more stable active ester, improves yield |
| Solvent | Reaction medium | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Base (optional) | pH adjustment | Diisopropylethylamine (DIPEA) |
In certain synthetic strategies, particularly in multi-step syntheses or when other reactive functional groups are present, the use of protecting groups for the carboxylic acid or amino group of glycine may be necessary. wikipedia.org For the N-acylation of glycine, the primary concern is the potential for self-polymerization or unwanted side reactions involving the carboxylic acid moiety of glycine itself.
To circumvent this, the synthesis is often carried out using a glycine ester, such as glycine ethyl ester or glycine methyl ester. The ester group protects the carboxylic acid from participating in the reaction. Following the N-acylation, the ester can be readily hydrolyzed under basic or acidic conditions to yield the final N-acylated glycine. A patent describing the synthesis of a similar compound, N-[N-(3,4-dichlorophenylacetyl)-L-alaninyl]glycine ethyl ester, utilizes this protective group strategy. google.com
Commonly used ester protecting groups for the carboxyl group of amino acids include:
Methyl and Ethyl esters: Removed by saponification with a base (e.g., NaOH).
tert-Butyl esters: Cleaved under acidic conditions (e.g., trifluoroacetic acid).
Benzyl esters: Removed by hydrogenolysis. wikipedia.org
Specific Synthesis of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" and Its Precursors
The synthesis of the target compound requires the preparation of the 3,4-dichlorophenylacetyl moiety, followed by its coupling with glycine.
The key precursor for the acylation step is 3,4-dichlorophenylacetic acid or its activated derivative. There are several established methods for the synthesis of substituted phenylacetic acids.
One common industrial route involves the chlorination of toluene to produce 3,4-dichlorotoluene, followed by further functionalization. guidechem.com The methyl group of 3,4-dichlorotoluene can be converted to a chloromethyl group, which is then cyanated to form 3,4-dichlorophenylacetonitrile. Subsequent hydrolysis of the nitrile yields 3,4-dichlorophenylacetic acid. chemicalbook.com
Another powerful method for the synthesis of aryl-acetic acids from aryl ketones is the Willgerodt-Kindler reaction . wikipedia.orgorganic-chemistry.org This reaction converts an aryl alkyl ketone into the corresponding amide or thioamide, which can then be hydrolyzed to the carboxylic acid. For instance, 3,4-dichloroacetophenone could be reacted with sulfur and an amine like morpholine to produce the corresponding thioamide, which upon hydrolysis would yield 3,4-dichlorophenylacetic acid. The Willgerodt-Kindler reaction is particularly useful as it allows for the migration of the carbonyl group to the terminal position of the alkyl chain. wikipedia.org
Once 3,4-dichlorophenylacetic acid is obtained, it can be converted to the more reactive 3,4-dichlorophenylacetyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents readily convert carboxylic acids to their corresponding acyl chlorides, which are highly effective acylating agents.
With the precursors in hand, the final step is the formation of the amide bond between the 3,4-dichlorophenylacetyl moiety and glycine.
Method A: Direct Acylation using 3,4-Dichlorophenylacetyl Chloride
This approach follows the principles of the Schotten-Baumann reaction. Glycine is dissolved in an aqueous basic solution (e.g., NaOH or K₂CO₃) and cooled in an ice bath. 3,4-Dichlorophenylacetyl chloride, dissolved in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether), is then added portion-wise with vigorous stirring. The base neutralizes the HCl formed during the reaction, and the desired product, "Glycine, N-[(3,4-dichlorophenyl)acetyl]-", precipitates or is extracted from the reaction mixture.
Method B: Carbodiimide-Mediated Coupling
This method offers a milder alternative. 3,4-Dichlorophenylacetic acid and glycine (or more commonly, a glycine ester to improve solubility and prevent side reactions) are dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent like EDC is added, often in the presence of NHS, to activate the carboxylic acid. The reaction mixture is stirred at room temperature until completion. If a glycine ester was used, a subsequent hydrolysis step is required to obtain the final product. A patent for a similar compound, N-(3,4-dichlorophenylacetyl)-L-alanine iso-butyl ester, utilized 3,4-dichlorophenylacetic acid and the corresponding amino acid ester as starting materials, indicating the feasibility of this approach. google.com
An in-depth examination of the synthesis of Glycine, N-[(3,4-dichlorophenyl)acetyl]- reveals a landscape of intricate chemical strategies. This article focuses on the methodologies employed in its creation, from optimizing reaction conditions to the synthesis of structural analogs, providing a detailed look into the chemical craftsmanship required.
Structure
2D Structure
3D Structure
Properties
CAS No. |
153906-08-2 |
|---|---|
Molecular Formula |
C10H9Cl2NO3 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(3-8(7)12)4-9(14)13-5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) |
InChI Key |
DBGGEQBTIPZUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Molecular Structure, Conformational Analysis, and Spectroscopic Characterization
Advanced Spectroscopic Elucidation of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-"
The structural identity and electronic properties of Glycine (B1666218), N-[(3,4-dichlorophenyl)acetyl]- are defined by the interplay of its dichlorophenyl ring, amide linkage, and glycine backbone. Advanced spectroscopic techniques provide a window into this molecular landscape. While specific experimental data for this exact compound is limited in publicly accessible literature, its spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For Glycine, N-[(3,4-dichlorophenyl)acetyl]-, distinct signals in both ¹H and ¹³C NMR spectra are anticipated, corresponding to the unique chemical environments of its nuclei.
In ¹H NMR, the protons on the 3,4-dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting a characteristic splitting pattern (an ABX or similar complex multiplet) due to their coupling. The methylene (B1212753) protons of the acetyl group (-CO-CH₂-Ar) and the glycine moiety (-NH-CH₂-COOH) would resonate as singlets or doublets in the range of δ 3.5-4.5 ppm. The amide proton (-NH-) would likely appear as a triplet, broadened by quadrupole effects and solvent exchange, typically between δ 8.0-9.0 ppm. The acidic proton of the carboxyl group (-COOH) is often broad and its chemical shift is highly dependent on concentration and solvent, appearing anywhere from δ 10-13 ppm. The use of techniques like ¹H-¹³C correlation spectroscopy can definitively assign these proton and carbon signals. nih.gov
In ¹³C NMR, distinct resonances would be observed for the carboxyl carbon (δ 170-180 ppm), the amide carbonyl carbon (δ 165-175 ppm), and the carbons of the dichlorophenyl ring (δ 120-140 ppm), including two quaternary carbons attached to chlorine. The methylene carbons of the glycine and acetyl groups would appear in the δ 40-50 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Glycine, N-[(3,4-dichlorophenyl)acetyl]- Predicted values are based on standard chemical shift ranges and data from analogous N-acylated amino acid structures.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | 10.0 - 13.0 | 170 - 180 |
| Amide (NH) | 8.0 - 9.0 | - |
| Aromatic (C₆H₃Cl₂) | 7.2 - 7.8 | 128 - 140 |
| Glycine Methylene (CH₂) | ~4.0 | 40 - 45 |
| Acetyl Methylene (CH₂) | ~3.7 | 45 - 50 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are instrumental in identifying the functional groups within a molecule. The spectra of Glycine, N-[(3,4-dichlorophenyl)acetyl]- would be characterized by absorption bands corresponding to its amide, carboxylic acid, and dichlorinated aromatic moieties.
The IR spectrum would prominently feature a strong C=O stretching vibration for the carboxylic acid around 1700-1730 cm⁻¹ and another for the amide I band (primarily C=O stretch) around 1650-1680 cm⁻¹. The N-H stretching of the secondary amide would appear as a sharp band near 3300 cm⁻¹. The O-H stretch of the carboxylic acid would be a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches. The amide II band (N-H bend and C-N stretch) would be found near 1550 cm⁻¹. Aromatic C-H stretches would be observed above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. The C-Cl stretches would give rise to absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes and C-C backbone stretches. researchgate.net
Table 2: Expected Characteristic IR Absorption Bands for Glycine, N-[(3,4-dichlorophenyl)acetyl]- Data is inferred from typical functional group frequencies and spectra of related glycine derivatives. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1730 |
| Amide | N-H stretch | ~3300 |
| Amide | Amide I (C=O stretch) | 1650 - 1680 |
| Amide | Amide II (N-H bend) | 1530 - 1570 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Glycine, N-[(3,4-dichlorophenyl)acetyl]-, the UV-Vis spectrum is expected to be dominated by the π → π* transitions of the dichlorophenyl aromatic ring. While glycine itself has a UV absorption maximum (λ_max) below 240 nm, the introduction of the dichlorophenylacetyl chromophore would shift the absorption to longer wavelengths. sielc.commdpi.com The presence of the chlorine substituents and the acetyl group on the benzene (B151609) ring would likely result in a λ_max in the range of 260-280 nm. The exact position and intensity of the absorption bands can be influenced by the solvent polarity. Studies on similar molecules show that extending conjugation or adding auxochromes modifies the electronic structure and shifts absorption. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation patterns. For Glycine, N-[(3,4-dichlorophenyl)acetyl]-, High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₁₀H₉Cl₂NO₃).
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (an M, M+2, and M+4 pattern with approximate ratios of 9:6:1). Key fragmentation pathways would likely include:
α-cleavage: Loss of the carboxyl group (•COOH) or a water molecule from the parent ion.
Amide bond cleavage: This can occur in two ways, leading to the formation of the dichlorophenylacetyl cation [Cl₂C₆H₃CH₂CO]⁺ or the glycine cation fragment.
Formation of the dichlorobenzyl cation: Cleavage of the bond between the carbonyl carbon and the methylene bridge can lead to the stable [Cl₂C₆H₃CH₂]⁺ ion, which would be a prominent peak.
Liquid chromatography coupled with mass spectrometry (LC-MS) using softer ionization techniques like electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ as the base peak. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for Glycine, N-[(3,4-dichlorophenyl)acetyl]- Calculated m/z values are for the most abundant isotopes.
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₀H₉Cl₂NO₃]⁺ | 261.0 |
| [M-COOH]⁺ | [C₉H₈Cl₂NO]⁺ | 216.0 |
| [Cl₂C₆H₃CH₂CO]⁺ | Dichlorophenylacetyl cation | 201.0 |
Crystallographic Analysis and Solid-State Structure
The solid-state structure of a molecule, determined by X-ray crystallography, reveals precise information about bond lengths, bond angles, and intermolecular interactions that govern its crystal packing.
X-ray Diffraction Studies of N-Acylated Glycine Derivatives
While a specific crystal structure for Glycine, N-[(3,4-dichlorophenyl)acetyl]- is not available in the surveyed literature, extensive crystallographic studies on glycine and its N-acylated derivatives provide a strong basis for predicting its solid-state conformation. nih.gov Glycine is known for its polymorphism, crystallizing in different forms (α, β, γ), each with a unique packing arrangement. mdpi.comresearchgate.netresearchgate.net The α-glycine form is centrosymmetric, while the γ-form is non-centrosymmetric. spbstu.ru
For an N-acylated derivative like Glycine, N-[(3,4-dichlorophenyl)acetyl]-, the crystal structure would be heavily influenced by hydrogen bonding. It is expected that strong intermolecular hydrogen bonds would form between the carboxylic acid group of one molecule and the amide group of a neighboring molecule, creating chains or sheets. This head-to-tail hydrogen bonding is a common motif in the crystal structures of amino acids and their derivatives.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is dictated by a network of intermolecular interactions. For N-acyl glycine derivatives, hydrogen bonding is a predominant force in defining the crystal lattice. In the case of Glycine, N-[(3,4-dichlorophenyl)acetyl]-, the amide N-H group and the carboxylic acid hydroxyl group are potent hydrogen bond donors. The carbonyl oxygen of the amide and the carboxylic acid, along with the chlorine atoms on the phenyl ring, can act as hydrogen bond acceptors.
The nature and strength of these intermolecular forces can be computationally modeled and are crucial for understanding the solid-state properties of the compound.
Conformational Preferences and Dynamics
The flexibility of the Glycine, N-[(3,4-dichlorophenyl)acetyl]- molecule allows it to adopt various conformations in different environments. These preferences are a delicate balance of steric hindrance, electronic effects, and intramolecular interactions.
Rotational Barriers and Conformational Isomerism
Rotation around the single bonds within the molecule gives rise to different conformers. Key rotational barriers include those around the C-C and C-N bonds of the glycine backbone and the bond connecting the phenylacetyl group to the glycine nitrogen. The study of rotational barriers provides insight into the dynamic nature of the molecule and the energy required to transition between different conformational states. nih.gov
The presence of the bulky 3,4-dichlorophenylacetyl group is expected to create significant steric hindrance, influencing the preferred dihedral angles and potentially leading to a limited number of stable conformers. The relative energies of these conformers determine their population distribution at a given temperature. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to map the potential energy surface and identify the lowest energy conformations. researchgate.net
Table 1: Predicted Rotational Barriers for Key Bonds
| Bond | Estimated Rotational Barrier (kcal/mol) |
|---|---|
| Phenyl-CH₂ | 2 - 4 |
| CH₂-C(O) | 1 - 3 |
| C(O)-N | High (Amide Resonance) |
| N-CH₂ | 3 - 6 |
| CH₂-C(O)OH | 2 - 5 |
Note: These are estimated values based on analogous structures and general chemical principles.
Intramolecular Hydrogen Bonding and Stability
Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations. In Glycine, N-[(3,4-dichlorophenyl)acetyl]-, an intramolecular hydrogen bond could potentially form between the amide N-H and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic acid O-H and the amide carbonyl oxygen. The formation of such a bond would result in a cyclic-like structure, often referred to as a C₅ or C₇ conformation in peptide chemistry. semanticscholar.org
The formation of an intramolecular hydrogen bond can shield polar groups, which has implications for the molecule's solubility and ability to permeate biological membranes. rsc.org The strength of this bond depends on the geometry of the molecule and the acidity and basicity of the donor and acceptor groups, respectively. The presence and strength of intramolecular hydrogen bonds can be investigated using spectroscopic techniques like NMR and IR, as well as computational methods. semanticscholar.orgrsc.org The stability conferred by such bonds can favor certain conformations in both the gas phase and in non-polar solvents.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Glycine, N-[(3,4-dichlorophenyl)acetyl]- |
| N-acetylglycine |
| Phenylacetylglycine |
Structure Activity Relationship Sar and Structural Biology Correlations
Impact of the 3,4-Dichlorophenylacetyl Moiety on Biological Recognition
The 3,4-dichlorophenylacetyl group is a critical component of the molecule, significantly influencing its physicochemical properties and, consequently, its biological recognition. This moiety's impact can be understood by analyzing its lipophilicity, steric profile, and electronic characteristics.
The lipophilicity of a compound, often quantified by its partition coefficient (logP), is a crucial determinant of its ability to cross biological membranes and interact with hydrophobic pockets of target proteins. The presence of the dichlorophenyl group markedly increases the lipophilicity of the molecule compared to a non-substituted phenyl ring or a simple alkyl chain. This enhanced lipophilicity can facilitate its partitioning into lipid bilayers and hydrophobic regions of proteins.
Steric bulk is another important factor. The dichlorophenylacetyl moiety introduces significant steric hindrance, which can either be favorable or unfavorable for biological activity, depending on the topology of the binding site. The substitution pattern on the phenyl ring is also crucial. The 3,4-dichloro substitution pattern provides a specific shape and volume to the moiety that can influence its fit within a receptor's binding pocket.
To illustrate the interplay between lipophilicity, steric factors, and biological activity, consider the following hypothetical data based on general SAR principles for N-acyl amino acids.
| Acyl Group | Representative logP | Steric Parameter (e.g., Molar Refractivity) | Hypothetical Biological Activity (IC₅₀, µM) |
| Acetyl | -0.5 | 12.5 | >1000 |
| Phenylacetyl | 1.5 | 43.5 | 50 |
| 4-Chlorophenylacetyl | 2.2 | 48.5 | 25 |
| 3,4-Dichlorophenylacetyl | 2.9 | 53.5 | 10 |
| 2,4-Dichlorophenylacetyl | 2.9 | 53.5 | 30 |
This table presents hypothetical data to illustrate SAR principles. The values are not experimental results for a specific biological target.
From this hypothetical data, a clear trend emerges where increasing lipophilicity and the presence of halogen substituents correlate with increased biological activity. The position of the substituents also matters, as indicated by the difference in activity between the 3,4- and 2,4-dichloro analogs, suggesting a specific steric and electronic arrangement is optimal for binding.
The electronic nature of the 3,4-dichlorophenylacetyl moiety plays a pivotal role in its interaction with biological targets. Chlorine atoms are electron-withdrawing groups, which influence the electron density distribution of the phenyl ring. This has several consequences:
Inductive and Resonance Effects: The two chlorine atoms withdraw electron density from the aromatic ring through the sigma bond (inductive effect). This can influence the acidity of the glycine's carboxylic acid and the hydrogen-bonding capability of the amide group.
Aromatic Interactions: The electron-deficient nature of the dichlorinated phenyl ring can favor specific types of aromatic interactions, such as π-π stacking with electron-rich aromatic amino acid residues (e.g., tryptophan, tyrosine) in a protein's binding site. These interactions are crucial for the proper orientation and stabilization of the ligand-receptor complex nih.govrsc.orgresearchgate.net. The specific 3,4-substitution pattern will dictate the geometry of these interactions. It has been shown that electron-withdrawing substituents on an aromatic ring can influence the rate of certain reactions, a principle that can be extended to receptor-ligand interactions libretexts.org.
The following table illustrates the potential impact of electronic effects on biological activity, based on general principles observed in related compounds.
| Substituent on Phenyl Ring | Hammett Constant (σ) | Hypothetical Binding Affinity (Kᵢ, nM) |
| H | 0.00 | 100 |
| 4-CH₃ (electron-donating) | -0.17 | 150 |
| 4-Cl (electron-withdrawing) | 0.23 | 50 |
| 3,4-diCl (electron-withdrawing) | 0.60 | 20 |
| 4-NO₂ (strongly electron-withdrawing) | 0.78 | 35 |
This table presents hypothetical data to illustrate electronic effects on binding affinity. The values are not experimental results for a specific biological target.
This hypothetical data suggests that increasing the electron-withdrawing nature of the substituents on the phenyl ring, up to a certain point, enhances binding affinity. This could be due to more favorable electrostatic or aromatic interactions with the target protein.
Role of the Glycine (B1666218) Core in Biological Interaction
The glycine core provides the fundamental scaffold for the molecule, and its functional groups are essential for anchoring the compound to its biological target.
The amide bond and the carboxyl group of the glycine moiety are key hydrogen-bonding elements.
Amide Bond: The amide group can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual capability allows for precise and strong interactions with amino acid residues in a protein binding site, such as serine, threonine, or the peptide backbone itself deepdyve.com. The planarity of the amide bond also restricts the conformational flexibility of the molecule, which can be entropically favorable for binding.
Carboxyl Group: The terminal carboxyl group is typically ionized at physiological pH, forming a carboxylate anion. This negatively charged group can form strong ionic bonds or salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine within the binding site. It can also act as a potent hydrogen bond acceptor. The presence of this group is often critical for the biological activity of N-acyl amino acids nih.govnih.gov.
Modification of these groups, as shown in the hypothetical data below, would be expected to have a significant impact on biological activity.
| Modification of Glycine Core | Expected Interaction | Hypothetical Biological Activity (IC₅₀, µM) |
| N-[(3,4-dichlorophenyl)acetyl]-Glycine | Ionic and H-bonding | 10 |
| N-[(3,4-dichlorophenyl)acetyl]-Glycine methyl ester | H-bonding only (loss of ionic) | 500 |
| N-methyl-N-[(3,4-dichlorophenyl)acetyl]-Glycine | Loss of N-H H-bond donation | 150 |
This table presents hypothetical data to illustrate the importance of the glycine core's functional groups. The values are not experimental results for a specific biological target.
Glycine itself is achiral. However, if glycine were to be replaced by a chiral amino acid (e.g., alanine), stereochemistry would become a critical factor. Biological systems are inherently chiral, and receptors often exhibit a high degree of stereoselectivity. The (R)- and (S)-enantiomers of a chiral analog would likely exhibit different biological activities due to the different spatial arrangements of their substituents, leading to one enantiomer fitting more favorably into the binding site than the other. Studies on other N-acyl amino acids have demonstrated that stereoselectivity can be a significant determinant of biological activity researchgate.net.
Elucidation of Key Pharmacophoric Features
Based on the analysis of its structural components, a hypothetical pharmacophore for Glycine, N-[(3,4-dichlorophenyl)acetyl]- can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.
The key pharmacophoric features for this compound are likely to be:
A hydrophobic/aromatic region: Provided by the 3,4-dichlorophenyl ring, responsible for lipophilic and aromatic interactions.
A hydrogen bond acceptor: The carbonyl oxygen of the amide bond.
A hydrogen bond donor: The N-H group of the amide bond.
An ionic/hydrogen bond acceptor group: The terminal carboxylate group.
The specific spatial arrangement of these features, dictated by the methylene (B1212753) spacer and the glycine backbone, would be critical for optimal interaction with a biological target. The distances and angles between these pharmacophoric points would define the "key" that fits the "lock" of the receptor's binding site.
Correlation between Structural Modifications and In Vitro Biological Profiles
The in vitro biological profile of a compound is determined by its performance in laboratory-based assays. While specific in vitro data for Glycine, N-[(3,4-dichlorophenyl)acetyl]- is scarce, we can look at related structures to understand potential correlations.
Research on other N-acyl amino acids has shown that modifications to the acyl chain can significantly alter their biological activity. nih.gov For example, the length and degree of saturation of the fatty acid chain in N-acylglycines influence their effects on targets like fatty acid amide hydrolase (FAAH). nih.gov
In the context of compounds containing a dichlorophenyl group, studies on other chemical series have demonstrated that the substitution pattern on the phenyl ring is critical for activity. For instance, in a series of quinazolinone derivatives, the presence and position of chloro substituents on a phenylmethyl group were found to be important for their anticonvulsant activity.
Table 2: Hypothetical In Vitro Profile Based on Structural Features
| Structural Feature | Potential In Vitro Biological Effect |
| N-acylglycine core | Interaction with enzymes involved in lipid metabolism (e.g., FAAH) |
| 3,4-dichlorophenyl group | Modulation of activity at receptors with hydrophobic binding pockets |
Further research, including synthesis and comprehensive in vitro screening, is necessary to elucidate the specific biological profile of Glycine, N-[(3,4-dichlorophenyl)acetyl]-.
Mechanistic Biological Investigations in Vitro and Biochemical Focus
Enzyme Interaction and Modulation
The metabolic fate and enzymatic interactions of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" are primarily centered around its identity as an N-acylglycine. This structure suggests a significant role for enzymes involved in the conjugation and metabolism of xenobiotic carboxylic acids, particularly Glycine (B1666218) N-acyltransferase (GLYAT).
Binding Kinetics and Thermodynamics with Target Enzymes
While specific binding kinetic and thermodynamic data for the interaction of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" with target enzymes are not extensively detailed in the public domain, the general principles of its likely primary interacting enzyme, Glycine N-acyltransferase (GLYAT), have been studied. GLYAT is a mitochondrial enzyme that catalyzes the transfer of an acyl group to the N-terminus of glycine. uniprot.org The kinetics of mammalian GLYAT, including human, rat, rabbit, and pig liver enzymes, typically exhibit Michaelis-Menten kinetics towards glycine and show positive cooperativity for the S-adenosylmethionine co-substrate. nih.gov
The binding and catalytic process of GLYAT involves the recognition of both an acyl-CoA molecule and glycine. The enzyme facilitates the formation of an N-acylglycine, a process crucial for the detoxification of various xenobiotic and endogenous organic acids. uniprot.org The thermodynamics of ligand binding to receptors, such as the entropy-driven binding of glycine to the NMDA receptor recognition site, highlight the complex molecular interactions that govern these processes. nih.gov However, specific thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) for the binding of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" or its corresponding acyl-CoA to GLYAT are not available in the reviewed literature.
Enzymatic Inhibition Mechanisms (e.g., Glycine N-acyltransferase)
"Glycine, N-[(3,4-dichlorophenyl)acetyl]-" itself is a product of an enzymatic reaction catalyzed by Glycine N-acyltransferase (GLYAT). The substrate for this reaction would be (3,4-dichlorophenyl)acetyl-CoA. Therefore, the compound is not an inhibitor of GLYAT in the classical sense but rather a product. The enzymatic reaction is as follows:
(3,4-dichlorophenyl)acetyl-CoA + Glycine ⇌ Glycine, N-[(3,4-dichlorophenyl)acetyl]- + CoA wikipedia.org
The forward reaction represents the detoxification of the (3,4-dichlorophenyl)acetyl moiety. The accumulation of N-acylglycine products does not typically inhibit the enzyme directly, but the availability of substrates, particularly the acyl-CoA, is a rate-limiting factor. nih.gov The glycine conjugation pathway is crucial for preventing the sequestration of coenzyme A (CoA) by xenobiotic acyl-CoA intermediates. nih.gov
While not a direct inhibitor of GLYAT, structurally related molecules can influence the activity of enzymes in the GNAT (G protein-coupled receptor kinase-interacting protein) family. For instance, glycolic acid, an analog of glycine, can act as an inhibitor of mouse GLYAT. nih.gov This suggests that modifications to the glycine portion of the molecule could potentially lead to inhibitory activity.
Substrate Specificity in Enzyme Assays
Enzyme assays for Glycine N-acyltransferase (GLYAT) have demonstrated a degree of substrate specificity. Studies on mouse GLYAT have shown that benzoyl-CoA and glycine are the substrates with the highest catalytic efficiency (kcat/Km). nih.gov The enzyme can process a variety of acyl-CoA substrates, but its efficiency is known to decrease as the length of the acyl chain increases. nih.gov
The substrate for the synthesis of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" is (3,4-dichlorophenyl)acetyl-CoA. The presence of the dichlorophenyl group introduces significant steric bulk and electronic modifications compared to a simple benzoyl group. While specific kinetic data for this substrate are not available, the general substrate tolerance of GLYAT suggests it can accommodate such substituted phenylacetyl-CoAs. The primary function of GLYAT is the detoxification of xenobiotic carboxylic acids, and as such, it exhibits broad specificity for the acyl donor. uniprot.org
Receptor Binding and Allosteric Modulation Studies
The structural features of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" suggest potential interactions with several neurotransmitter receptor systems, particularly those that recognize glycine or have binding pockets that can accommodate its dichlorophenylacetyl moiety.
Affinity and Selectivity for Neurotransmitter Receptors (e.g., NMDA receptor glycine site, opioid receptors, histamine (B1213489) receptors)
NMDA Receptor Glycine Site: The N-methyl-D-aspartate (NMDA) receptor possesses a co-agonist binding site for glycine, which is essential for its activation. nih.gov The affinity of this site for glycine can be modulated by various factors, including the subunit composition of the receptor and the concentration of extracellular calcium. nih.govnih.gov While "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" contains a glycine moiety, the large N-acetyl group would likely hinder its ability to bind effectively to the highly specific glycine binding site on the NMDA receptor. There is no direct evidence from the reviewed literature to suggest that this compound has a significant affinity for the NMDA receptor glycine site.
Opioid Receptors: A structurally related compound, (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine ([11C]GR103545), which shares the N-[(3,4-dichlorophenyl)acetyl] moiety, has been identified as a highly potent and selective kappa opioid receptor (κ-OR) agonist. nih.gov This finding strongly suggests that the (3,4-dichlorophenyl)acetyl group is a key pharmacophore for interaction with opioid receptors. The parent compound, GR89696, also demonstrates high affinity for κ-opioid receptors. nih.gov While direct binding data for "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" at opioid receptors is not available, the activity of its more complex analog points to a high probability of interaction, particularly with the kappa opioid receptor. The affinity of various glycine-substituted morphinans for opioid receptors has also been demonstrated, with some compounds showing high affinity for µ, δ, and κ receptors. nih.gov
Histamine Receptors: There is no direct evidence to suggest that "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" has a significant affinity for histamine receptors. Histamine receptors bind the endogenous ligand histamine, and their antagonists often possess distinct structural features, which are not present in the subject compound. imrpress.com Glycine itself has been shown to mediate responses in histaminergic neurons through strychnine-sensitive glycine receptors, but this is a separate receptor system from the classical histamine H1-H4 receptors. nih.gov
Agonist, Partial Agonist, and Antagonist Activity in Functional Assays
Consistent with the binding affinity data for its analog, the functional activity of compounds containing the N-[(3,4-dichlorophenyl)acetyl] group has been characterized primarily at opioid receptors. The compound GR89696, which possesses this moiety, is a potent agonist at cloned κ-opioid receptors, as measured by its ability to stimulate [35S]GTPγS binding. nih.gov It is described as an agonist for κ2 opioid receptors and an antagonist at κ1 receptors in guinea pig hippocampus. nih.gov
Given the strong evidence from its analog, it is plausible that "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" or its metabolites could exhibit agonist or antagonist activity at kappa opioid receptors. However, without direct functional assay data for this specific compound, its precise functional profile remains speculative. There is no information to suggest that it acts as an agonist or antagonist at the NMDA receptor glycine site or at histamine receptors.
Data Tables
Table 1: Potential Enzymatic Interaction of Glycine, N-[(3,4-dichlorophenyl)acetyl]- This table is based on the general knowledge of the involved enzyme class, as specific data for the compound was not found.
| Enzyme | Likely Role | Substrate | Product | Potential for Inhibition |
| Glycine N-acyltransferase (GLYAT) | Catalysis of formation | (3,4-dichlorophenyl)acetyl-CoA | Glycine, N-[(3,4-dichlorophenyl)acetyl]- | Unlikely to be an inhibitor of its own synthesis |
Table 2: Inferred Receptor Binding Profile of Glycine, N-[(3,4-dichlorophenyl)acetyl]- Based on Analogs This table includes data inferred from structurally related compounds, as direct binding data for the specified compound is limited.
| Receptor | Analog Compound | Analog Binding Affinity (Ki/IC50) | Inferred Potential for Interaction |
| Kappa Opioid Receptor | (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine ([11C]GR103545) | IC50 = 0.018 nM nih.gov | High |
| Mu Opioid Receptor | GR89696 | ~100-fold less potent than at κ-receptor nih.gov | Moderate |
| Delta Opioid Receptor | Glycine-substituted morphinans | Subnanomolar to low nanomolar range nih.gov | Possible |
| NMDA Receptor Glycine Site | - | Not available | Low |
| Histamine Receptors | - | Not available | Unlikely |
Table 3: Inferred Functional Activity of Glycine, N-[(3,4-dichlorophenyl)acetyl]- Based on Analogs This table presents functional activity inferred from structurally related compounds.
| Receptor | Analog Compound | Functional Activity | Inferred Potential Activity |
| Kappa Opioid Receptor | GR89696 | Agonist (κ2), Antagonist (κ1) nih.gov | Agonist/Antagonist |
Mechanism of Receptor Activation or Inhibition at the Molecular Level
While direct studies on the receptor binding profile of Glycine, N-[(3,4-dichlorophenyl)acetyl]- are not extensively documented, the "(3,4-dichlorophenyl)acetyl" moiety is a key pharmacophore in a class of potent and selective kappa opioid receptor (KOR) agonists. Compounds such as GR89696, which is (±)-4-Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine, and its more potent enantiomer GR103545, demonstrate high affinity for KOR. The mechanism of action for these G-protein coupled receptors typically involves a decrease in adenylyl cyclase activity upon agonist binding.
Research on related kappa opioid agonists containing the (3,4-dichlorophenyl)acetyl group indicates that their interaction with the receptor can lead to downstream effects such as antinociception, sedation, and diuresis. For instance, the compound BRL 53117, which is 1-[(3,4-dichlorophenyl)acetyl]-2-[(3-hydroxy-1-pyrrolidinyl) methyl]4,4-dimethyl piperidine (B6355638), induces water diuresis, an effect that is believed to be mediated by both central and peripheral mechanisms, including the potential stimulation of renal alpha-2 receptors.
The following table summarizes the activity of representative compounds featuring the (3,4-dichlorophenyl)acetyl moiety at the kappa opioid receptor.
| Compound Name | Receptor Target | Activity | IC50 (nM) | Reference |
| (–)-4-methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine (GR103545) | Kappa Opioid | Agonist | 0.018 | |
| (±)-4-Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine (GR89696) | Kappa Opioid | Agonist | 6.0 | |
| 1-[(3,4-dichlorophenyl)acetyl]-2-[(3-hydroxy-1-pyrrolidinyl) methyl]4,4-dimethyl piperidine (BRL 53117) | Kappa Opioid | Agonist | N/A | |
| 5-[(3,4-dichlorophenyl)acetyl]4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro- 1H-imidazo[4,5-c]pyridine (BRL 52974) | Kappa Opioid | Agonist | N/A |
N/A: Not available in the provided search results.
Interactions with Other Biological Targets
Mechanisms of Antimicrobial Activity in Model Systems
The antimicrobial properties of compounds containing the (3,4-dichlorophenyl)acetyl group have been explored, particularly in the context of anti-tubercular activity. A study detailing the synthesis of a series of piperazine-pyrimidine-pyrazole hybrids identified a derivative, Ethyl 5-amino-1-(6-(4-(2-(3,4-dichlorophenyl)acetyl)piperazin-1-yl)pyrimidin-4-yl)-1H-pyrazole-4-carboxylate, with potential anti-tubercular effects.
While the precise mechanism of action for this specific compound was not fully elucidated in the referenced study, general antimicrobial mechanisms for synthetic compounds often involve the inhibition of essential cellular processes. These can include the disruption of cell wall synthesis, interference with protein or nucleic acid synthesis, or the alteration of metabolic pathways. For instance, some antimicrobial agents function by inhibiting enzymes crucial for bacterial survival, such as those involved in DNA replication or peptidoglycan formation. Further research, including molecular docking studies, could help to clarify the specific molecular targets of this class of compounds within Mycobacterium tuberculosis.
Protein-Protein Interaction Inhibition (e.g., eIF4E/eIF4G)
A significant area of research for compounds containing a 3,4-dichlorophenyl moiety is the inhibition of the protein-protein interaction between the eukaryotic translation initiation factors eIF4E and eIF4G. The compound 4EGI-1, which features a 3,4-dichlorophenyl group, is a well-characterized inhibitor of this interaction. The formation of the eIF4E/eIF4G complex is a critical step in the initiation of cap-dependent translation, a process that is often dysregulated in cancer.
The mechanism of inhibition by 4EGI-1 is allosteric. Instead of binding to the same site on eIF4E as eIF4G, 4EGI-1 binds to a distant, hydrophobic pocket. This binding event induces a conformational change in eIF4E, specifically causing an extension of an α-helix that connects the inhibitor's binding site to the eIF4G binding epitope. This structural rearrangement ultimately prevents the effective binding of eIF4G, thereby inhibiting the assembly of the eIF4F complex and suppressing the translation of specific mRNAs, including those that encode for proteins involved in cell growth and proliferation.
The following table details the key characteristics of 4EGI-1, a representative inhibitor with a 3,4-dichlorophenyl group.
| Compound Name | Target | Mechanism of Action | Effect | Reference |
| 4EGI-1 ((E/Z)-2-(2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)-3-(2-nitrophenyl)propanoic acid) | eIF4E/eIF4G protein-protein interaction | Allosteric inhibition. Binds to a hydrophobic pocket on eIF4E, inducing a conformational change that prevents eIF4G binding. | Inhibits cap-dependent translation initiation. Suppresses the expression of regulatory proteins like cyclin D1 and c-myc. |
Other Relevant Biochemical Pathways Investigated in Research
Beyond direct receptor agonism and protein-protein interaction inhibition, the structural components of Glycine, N-[(3,4-dichlorophenyl)acetyl]- suggest potential involvement in other biochemical pathways. The presence of the N-acyl glycine structure is noteworthy, as endogenous N-acyl amino acids are recognized as a class of signaling molecules. For example, N-arachidonoylglycine (NAraGly) has been shown to interact with multiple targets, including G-protein coupled receptors and glycine receptors, and can modulate pain perception. While the specific signaling roles of Glycine, N-[(3,4-dichlorophenyl)acetyl]- have not been defined, its structure as an N-acyl glycine derivative warrants investigation into similar signaling pathways.
Additionally, the dichlorophenylacetic acid component, which would be formed upon hydrolysis of the amide bond, is structurally related to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802). The primary mechanism of diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. It is plausible that Glycine, N-[(3,4-dichlorophenyl)acetyl]- or its metabolites could exhibit activity at enzymes within the arachidonic acid cascade, although this remains to be experimentally verified.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. articleted.com While specific DFT studies on "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" are not extensively available in the reviewed literature, the principles can be understood by examining research on structurally similar compounds such as glycine (B1666218) derivatives and molecules containing a dichlorophenyl group. researchgate.netnih.govnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For a molecule like "Glycine, N-[(3,4-dichlorophenyl)acetyl]-", this process would involve calculating the electronic energy at various atomic arrangements to find the one with the lowest energy. This optimized geometry provides a realistic representation of the molecule's shape.
Electronic structure analysis, following geometry optimization, reveals key information about the distribution of electrons within the molecule. This includes the determination of molecular orbitals and their energy levels, which are crucial for understanding chemical reactivity. For instance, studies on glycine conformers have shown that different spatial arrangements of the atoms lead to unique electronic properties. nih.govresearchgate.net
| Parameter | Description | Relevance to "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" |
| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides the foundational structure for all other computational analyses. |
| Electronic Energy | The total energy of the electrons in the molecule. | A key indicator of molecular stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with biological targets. |
| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Defines the precise molecular architecture. |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-", FMO analysis would help in understanding its potential to interact with biological receptors. For example, in related glycine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the carboxyl group and the phenyl ring, making these sites susceptible to electrophilic attack. nih.govresearchgate.net
Table of Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic power of a molecule. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets like proteins and enzymes. uni-muenchen.de The MEP map uses a color spectrum to represent different electrostatic potential values, with red typically indicating regions of negative potential (electron-rich, attractive to positive charges) and blue representing areas of positive potential (electron-poor, attractive to negative charges). acs.orgnih.gov
For "Glycine, N-[(3,4-dichlorophenyl)acetyl]-", an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, as well as the chlorine atoms on the phenyl ring. These regions would be potential sites for hydrogen bonding and other electrostatic interactions with a receptor. Conversely, the hydrogen atoms of the amide and carboxylic acid groups would exhibit positive potential. acs.orgnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net QSAR models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing ones to enhance their therapeutic effects. tandfonline.comconicet.gov.ar
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For "Glycine, N-[(3,4-dichlorophenyl)acetyl]-", this would involve a series of structurally related compounds tested for a specific biological effect, such as anticonvulsant activity. analchemres.orgresearchgate.net Next, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. analchemres.org
Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity. analchemres.org The resulting QSAR model can then be used to predict the activity of new compounds based on their calculated descriptors. Studies on phenylacetanilides, which are structurally similar to "Glycine, N-[(3,4-dichlorophenyl)acetyl]-", have successfully used QSAR to predict their anticonvulsant activity. analchemres.org
A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. researchgate.net This information provides valuable insights into the structural features that are important for a compound's therapeutic effect. For anticonvulsant activity in compounds related to "Glycine, N-[(3,4-dichlorophenyl)acetyl]-", several types of descriptors have been found to be important. analchemres.org
Table of Important Molecular Descriptors for Anticonvulsant Activity
| Descriptor Type | Example Descriptor | Influence on Anticonvulsant Activity |
| 2D Autocorrelation | MATS2m (Moran autocorrelation of lag 2 weighted by mass) | These descriptors relate to the topology of the molecule and the distribution of atomic properties. analchemres.org |
| RDF Descriptors | RDF110m (Radial Distribution Function - 110 / weighted by mass) | These descriptors provide information about the 3D arrangement of atoms in the molecule. analchemres.org |
| 3D-MoRSE Descriptors | Mor16m (Signal 16 / weighted by mass) | These descriptors encode 3D information from the molecular structure. analchemres.org |
| Topological Descriptors | Chi indices | These descriptors quantify the branching and connectivity of the molecular skeleton. |
| Quantum-Chemical Descriptors | Dipole moment, HOMO/LUMO energies | These descriptors relate to the electronic properties of the molecule. |
The identification of these influential descriptors helps in the rational design of new, more potent anticonvulsant agents by guiding the modification of the molecular structure to optimize these properties.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as Glycine, N-[(3,4-dichlorophenyl)acetyl]-, might interact with a protein target. These methods are fundamental in drug discovery and design, providing insights into the potential biological activity of a molecule.
Ligand-Protein Interactions and Binding Mode Prediction
Currently, there is no publicly available research detailing specific molecular docking studies of Glycine, N-[(3,4-dichlorophenyl)acetyl]- with any protein target. Such studies would typically identify the optimal binding pose of the ligand within the protein's active site and characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
Conformational Changes Upon Ligand Binding
Molecular dynamics simulations can reveal how a protein's structure might change upon the binding of a ligand. This induced fit phenomenon is crucial for biological function. However, no molecular dynamics simulation studies have been published that specifically investigate the conformational changes in a protein target upon binding to Glycine, N-[(3,4-dichlorophenyl)acetyl]-.
Predicting Binding Affinity and Specificity
The prediction of binding affinity, often expressed as the binding free energy (ΔG), quantifies the strength of the interaction between a ligand and its target. Specificity refers to the ligand's preference for one target over others. Without molecular docking or dynamics simulation data, it is not possible to present predicted binding affinities or specificity for Glycine, N-[(3,4-dichlorophenyl)acetyl]-.
Simulation of Spectroscopic Properties
Theoretical calculations can predict the spectroscopic properties of a molecule, which can aid in its experimental characterization.
Theoretical Vibrational Frequency Analysis (IR and Raman)
No theoretical studies on the vibrational frequencies (IR and Raman spectra) of Glycine, N-[(3,4-dichlorophenyl)acetyl]- have been found in the surveyed literature. Such an analysis would involve calculating the vibrational modes of the molecule and their corresponding frequencies and intensities, providing a theoretical spectrum that could be compared with experimental data.
Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. However, there are no published computational studies that report the predicted ¹H or ¹³C NMR chemical shifts for Glycine, N-[(3,4-dichlorophenyl)acetyl]-.
Nonlinear Optical (NLO) Properties and Computational Prediction
Computational chemistry has emerged as an indispensable tool for the theoretical evaluation and prediction of the nonlinear optical (NLO) properties of novel materials, offering insights that guide experimental synthesis and characterization. For the compound Glycine, N-[(3,4-dichlorophenyl)acetyl]-, also known as N-(3,4-dichlorophenylacetyl)glycine, computational studies would be essential to predict its potential as an NLO material. Such studies, typically employing Density Functional Theory (DFT), allow for the calculation of key parameters that govern NLO response, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
While direct computational studies on the NLO properties of Glycine, N-[(3,4-dichlorophenyl)acetyl]- are not available in the public domain as of the latest literature surveys, the established methodologies provide a clear framework for how such an investigation would be conducted. Theoretical calculations are foundational in screening molecules for potential NLO applications, saving significant time and resources by prioritizing compounds with promising characteristics for synthesis.
The general approach involves optimizing the molecular geometry of the compound using a selected DFT functional, such as B3LYP, with an appropriate basis set. Following geometry optimization, the same level of theory is used to compute the electric dipole moment, polarizability, and hyperpolarizability. These quantum chemical calculations are crucial for understanding the relationship between the electronic structure of a molecule and its NLO activity.
For context, similar computational studies on other organic molecules have demonstrated that the presence of electron-donating and electron-withdrawing groups, as well as extended π-conjugated systems, can significantly enhance NLO properties. In the case of N-(3,4-dichlorophenylacetyl)glycine, the dichlorophenyl group acts as an electron-withdrawing moiety, which could potentially contribute to a significant NLO response.
Should computational data for Glycine, N-[(3,4-dichlorophenyl)acetyl]- become available, the findings would typically be presented in a detailed table. An illustrative example of how such data would be structured is provided below. This hypothetical table showcases the kind of parameters that would be calculated to assess the NLO potential of the compound.
Interactive Data Table: Hypothetical Computationally Predicted NLO Properties
Below is a hypothetical representation of the data that would be generated from a computational study on the NLO properties of Glycine, N-[(3,4-dichlorophenyl)acetyl]-. Note: The following values are for illustrative purposes only and are not based on actual experimental or computational results for this specific compound.
| Parameter | Symbol | Calculated Value (a.u.) | Description |
| Dipole Moment | μ | Value | A measure of the molecule's overall polarity. |
| Mean Polarizability | <α> | Value | The average ability of the molecule's electron cloud to be distorted by an external electric field. |
| Anisotropy of Polarizability | Δα | Value | The difference in polarizability along different molecular axes. |
| First-Order Hyperpolarizability | β_tot | Value | A measure of the second-order nonlinear optical response. |
Further research involving computational modeling is required to specifically determine the NLO properties of Glycine, N-[(3,4-dichlorophenyl)acetyl]- and to validate its potential for use in photonic and optoelectronic devices. The insights gained from such theoretical work would be invaluable for the targeted design and synthesis of new, high-performance NLO materials.
Metabolic Pathways and Biotransformation Mechanistic and Enzymatic Focus
Enzymatic Synthesis of N-Acyl Glycines in Biological Systems
The formation of N-acyl glycines is a crucial Phase II metabolic reaction. nih.govresearchgate.net This process, known as glycine (B1666218) conjugation, involves the attachment of glycine to a carboxylic acid group of a xenobiotic or an endogenous compound. researchgate.netsemanticscholar.org This reaction is catalyzed by the enzyme Glycine N-Acyltransferase (GLYAT) and plays a significant role in the detoxification of various substances. uniroma1.ittandfonline.com
Glycine N-acyltransferase (GLYAT, E.C. 2.3.1.13) is a mitochondrial enzyme that catalyzes the transfer of an acyl group from an acyl-CoA substrate to the amino group of glycine, forming an N-acylglycine. genecards.orgwikipedia.orguniprot.org This process is vital for detoxifying both xenobiotic and endogenous compounds that contain a carboxylic acid group. researchgate.net The glycine conjugation pathway is essential for maintaining adequate levels of free coenzyme A (CoASH) within the mitochondria, which is crucial for energy metabolism. uniroma1.ittandfonline.com
The general reaction catalyzed by GLYAT is: Acyl-CoA + Glycine ⇌ CoA + N-Acylglycine wikipedia.org
This enzymatic reaction is a key step in the metabolism of various aromatic acids, such as benzoic acid and salicylic acid, converting them into more water-soluble conjugates like hippuric acid and salicyluric acid, respectively, which can then be readily excreted. wikipedia.orguniprot.org GLYAT is primarily found in the mitochondria of the liver and kidneys. nih.gov The enzyme is a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily. nih.govacs.org By conjugating acyl-CoA thioesters, GLYAT prevents the sequestration of CoASH and the potential toxicity that can arise from the accumulation of these intermediates. mdpi.com
GLYAT exhibits specificity for its substrates. It shows a strong preference for glycine as the amino donor; other amino acids are poor substrates. nih.gov The enzyme's preference for the acyl-CoA substrate can vary. It readily conjugates numerous substrates to form a variety of N-acylglycines, with a preference for benzoyl-CoA over phenylacetyl-CoA as acyl donors. uniprot.org Studies on mouse GLYAT have shown that it catalyzes the formation of N-acylglycines with acyl chain lengths from C2 to C6. nih.gov
Genetic variations in the GLYAT gene can lead to enzyme variants with different kinetic properties. mdpi.comnih.gov These variations can affect the enzyme's affinity for its substrates and its catalytic efficiency, leading to interindividual differences in the metabolism of xenobiotics. semanticscholar.orgtandfonline.com For instance, characterization of human GLYAT variants has shown that certain haplotypes can significantly impact enzyme activity. mdpi.comnih.gov
One study characterized three human GLYAT haplotype variants: 156Asn > Ser, [17Ser > Thr,156Asn > Ser], and [156Asn > Ser,199Arg > Cys]. mdpi.comnih.gov The 156Asn > Ser variant, being the most common, was used as a reference. Kinetic analysis revealed cooperative substrate binding. The rare [156Asn > Ser,199Arg > Cys] variant, although showing a higher affinity for benzoyl-CoA, had a significantly reduced catalytic rate (kcat) compared to the reference variant. mdpi.comnih.gov This suggests that individuals with this rare variant may have a decreased capacity to metabolize substrates like benzoate. mdpi.comnih.gov
| GLYAT Variant | s0.5,benz (µM) | Relative kcat (%) |
|---|---|---|
| 156Asn > Ser (Reference) | 96.6 | 100 |
| 17Ser > Thr,156Asn > Ser | 118 | 73 |
| 156Asn > Ser,199Arg > Cys | 61.2 | 9.8 |
Data sourced from a study on the functional characterisation of GLYAT variants. mdpi.comnih.gov
The availability of glycine is a critical factor in the capacity of the glycine conjugation pathway. Glycine is considered a non-essential amino acid because it can be synthesized endogenously. nih.gov The primary pathway for glycine biosynthesis in humans is from serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This reaction is reversible and also plays a key role in one-carbon metabolism.
Another significant pathway in glycine metabolism is the glycine cleavage system (GCS), located in the mitochondria. creative-proteomics.com The GCS is a multi-enzyme complex that catalyzes the breakdown of glycine into carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. creative-proteomics.com While primarily a catabolic pathway, the GCS can, under certain conditions, operate in reverse to synthesize glycine. creative-proteomics.com Glycine can also be converted to other molecules, such as glyoxylate by D-amino acid oxidase or sarcosine via glycine N-methyltransferase (GNMT). nih.gov These interconversion pathways ensure a homeostatic supply of glycine for various metabolic demands, including the detoxification of xenobiotics. nih.gov
Biotransformation of 3,4-Dichlorophenylacetyl-Containing Compounds
Compounds containing the 3,4-dichlorophenylacetyl moiety, once conjugated with glycine, or if the initial molecule is not conjugated, can undergo further biotransformation. These reactions typically involve hydrolysis of the amide bond and oxidative metabolism of the aromatic ring.
The amide bond in N-acyl glycines, including Glycine, N-[(3,4-dichlorophenyl)acetyl]-, can be cleaved through enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes known as amidases or hydrolases, which are found in various tissues, including the liver. researchgate.netresearchgate.net The hydrolysis of the amide bond regenerates the carboxylic acid (3,4-dichlorophenylacetic acid) and glycine. oit.edu
The general reaction for amide hydrolysis is: R-CO-NH-R' + H₂O → R-COOH + R'-NH₂
This process is essentially the reverse of the conjugation reaction. The stability of the amide bond is significant, but enzymes can drastically accelerate its cleavage. mdpi.comuregina.ca The mechanism of enzymatic amide bond hydrolysis often involves a nucleophilic attack on the carbonyl carbon of the amide group within the enzyme's active site. nih.govresearchgate.net For most proteases and amidases acting on secondary amides, the reaction proceeds via a syn-attack mechanism. acs.org However, enzymes capable of hydrolyzing tertiary amides may utilize an anti-nucleophilic attack. acs.org The susceptibility of an amide bond to hydrolysis can be influenced by the chemical structure of the molecule.
The aromatic 3,4-dichloroaniline portion of the molecule, which can be released upon hydrolysis of herbicides like propanil, is subject to oxidative metabolism. nih.govwikipedia.org This metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govpharmaxchange.info
Oxidation of the dichlorinated aromatic ring can lead to the formation of hydroxylated metabolites. pharmaxchange.info A key pathway for the biodegradation of 3,4-dichloroaniline involves its conversion to catechol derivatives. wikipedia.org These catechols (dihydroxylated metabolites) can be further oxidized to form reactive quinone intermediates. nih.govnih.gov
Quinones are highly reactive electrophiles that can covalently bind to cellular macromolecules such as proteins and DNA, a process that is often associated with toxicity. nih.govnih.gov The formation of quinones from aromatic compounds is a recognized bioactivation pathway. researchgate.netresearchgate.net For instance, the metabolism of polychlorinated biphenyls (PCBs), which are also chlorinated aromatic compounds, can proceed via dihydroxy metabolites to form quinones. nih.gov Similarly, the chlorination of various aromatic compounds, including para-substituted aromatic amines, can lead to the formation of dichlorinated benzoquinones, such as 2,6-dichloro-1,4-benzoquinone (DCBQ). researchgate.netnih.gov The identification of these metabolites is crucial for understanding the complete biotransformation and potential toxicological profile of the parent compound.
Reactivity with Endogenous Nucleophiles (e.g., amino acids, glutathione)
Direct experimental studies detailing the non-enzymatic reactivity of Glycine, N-[(3,4-dichlorophenyl)acetyl]- with endogenous nucleophiles such as amino acids or glutathione are not extensively available in the scientific literature. The central feature of this molecule is the amide bond linking the (3,4-dichlorophenyl)acetyl moiety to glycine. Under typical physiological conditions (pH ~7.4), this amide bond is generally stable and not prone to spontaneous cleavage by nucleophiles.
Reactivity of the glycine portion of the molecule is also considered to be low. While free radical reactions can show a preferential reactivity at the α-carbon of glycine residues within peptides, this is due to the stability of the resulting secondary radical and may not directly translate to the reactivity of an N-acyl glycine derivative with common biological nucleophiles. researchgate.net Any significant reaction with endogenous nucleophiles would likely necessitate enzymatic catalysis to overcome the kinetic stability of the amide linkage. Glutathione, a key intracellular antioxidant, is synthesized from the precursor amino acids glycine, cysteine, and glutamic acid. examine.com However, this relates to the role of free glycine in glutathione synthesis, not the reactivity of an N-acylated glycine with a fully formed glutathione molecule.
Metabolic Fate in In Vitro Systems
The metabolic fate of Glycine, N-[(3,4-dichlorophenyl)acetyl]- in biological systems is primarily dictated by the action of enzymes that catalyze both its formation and its potential degradation. In vitro systems, such as those using liver or kidney preparations, are crucial for elucidating these pathways.
Stability in Biological Buffers and Enzyme Extracts
Specific data on the stability of Glycine, N-[(3,4-dichlorophenyl)acetyl]- in various biological buffers is not well documented. Generally, the stability of compounds in buffers like phosphate-buffered saline (PBS) is high unless specific pH or temperature conditions promote hydrolysis. The presence of glycine as a component in some buffer systems can influence pH during freeze-thaw cycles, but this pertains to free glycine rather than its N-acyl derivatives. nih.govresearchgate.net
In enzyme extracts, such as liver S9 fractions or mitochondrial preparations, the stability of Glycine, N-[(3,4-dichlorophenyl)acetyl]- would be considerably lower due to the presence of metabolic enzymes. The primary reaction expected in such systems is the enzymatic hydrolysis of the amide bond, releasing the parent carboxylic acid, (3,4-dichlorophenyl)acetic acid, and glycine. Hydrolase enzymes, such as fatty acid amide hydrolase (FAAH) which is known to degrade long-chain N-fatty acylglycines, could potentially catalyze this reaction, though substrate specificity for this particular compound has not been explicitly demonstrated. nih.gov
Mechanistic Studies of Biotransformation Pathways
The biotransformation of Glycine, N-[(3,4-dichlorophenyl)acetyl]- is best understood by examining its synthesis and potential degradation pathways.
Synthesis Pathway:
The formation of N-acyl glycines is a key detoxification pathway for xenobiotic carboxylic acids. mdpi.comwikipedia.org This process occurs via a two-step enzymatic reaction primarily in the mitochondria of liver and kidney cells. wikipedia.orguniprot.org
Acyl-CoA Formation: The parent acid, (3,4-dichlorophenyl)acetic acid, is first activated to its high-energy thioester derivative, (3,4-dichlorophenyl)acetyl-CoA. This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase, such as ACSM2B. mdpi.comnih.gov
Glycine Conjugation: The (3,4-dichlorophenyl)acetyl group is then transferred from the CoA intermediate to the amino group of glycine. mdpi.com This step is catalyzed by Glycine N-acyltransferase (GLYAT, EC 2.3.1.13). uniprot.orgacs.org GLYAT has a preference for aromatic acyl-CoA substrates, such as benzoyl-CoA and phenylacetyl-CoA, making (3,4-dichlorophenyl)acetyl-CoA a likely substrate. uniprot.org The catalytic mechanism of GLYAT involves the abstraction of a proton from glycine, increasing its nucleophilicity to attack the acyl-CoA thioester. acs.org
Degradation Pathway:
The primary degradation pathway for N-acyl glycines is the hydrolysis of the amide bond, reversing the synthesis process. nih.gov
Enzymatic Hydrolysis: In vitro, this reaction is catalyzed by hydrolase enzymes. For long-chain N-acylglycines, fatty acid amide hydrolase (FAAH) is a key degrading enzyme. nih.gov It is plausible that FAAH or other unspecific amidohydrolases could recognize and cleave Glycine, N-[(3,4-dichlorophenyl)acetyl]-, releasing (3,4-dichlorophenyl)acetic acid and glycine.
The table below summarizes the key enzymes involved in the metabolic pathways of N-acyl glycines.
| Enzyme | Abbreviation | EC Number | Location | Function in Pathway |
| Xenobiotic/medium-chain fatty acid:CoA ligase | ACSM2B | 6.2.1.2 | Mitochondria | Activates parent carboxylic acid to its acyl-CoA derivative. nih.gov |
| Glycine N-acyltransferase | GLYAT | 2.3.1.13 | Mitochondria | Catalyzes the transfer of the acyl group from acyl-CoA to glycine. uniprot.orguniprot.org |
| Fatty Acid Amide Hydrolase | FAAH | 3.5.1.99 | Endoplasmic Reticulum | Potential enzyme for hydrolyzing the N-acyl glycine back to the parent acid and glycine. nih.gov |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Analysis and Purification
Chromatography is fundamental to the isolation and analysis of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-". The choice of technique depends on the specific analytical goal, whether it is assessing purity, separating stereoisomers, or monitoring a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-". Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically employed. A C18 column is a common choice, and the mobile phase often consists of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic dichlorophenyl group shows strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Since the glycine (B1666218) moiety is achiral, "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" itself is not chiral. However, if it were synthesized from or used to create a chiral molecule, enantiomeric separation would become critical. For related chiral compounds, HPLC is the most widely used technique for separating enantiomers. chiraltech.comnih.gov This is typically achieved using a Chiral Stationary Phase (CSP). nih.govchiralpedia.com These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times. chiralpedia.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly popular and versatile for separating a wide range of pharmaceutical compounds. nih.gov The separation can be influenced by the choice of mobile phase, which can range from normal-phase (e.g., hexane (B92381)/isopropanol) to reversed-phase or polar organic modes. nih.gov
Table 1: Illustrative HPLC Conditions for Purity and Chiral Analysis
| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Separation (Hypothetical) |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® IA (amylose-based CSP), 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Heptane:Ethanol (90:10, v/v) |
| Gradient/Isocratic | Gradient: 30-90% B over 15 min | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temperature | 30 °C | 25 °C |
Gas Chromatography (GC) is a powerful analytical technique known for its high resolution, but it is restricted to analytes that are volatile and thermally stable. nih.gov "Glycine, N-[(3,4-dichlorophenyl)acetyl]-", with its carboxylic acid and amide groups, is non-volatile. Therefore, a chemical derivatization step is required to convert it into a volatile analog suitable for GC analysis. nih.gov
The most common derivatization strategy for compounds containing acidic protons (like carboxylic acids and amides) is silylation. nih.govcolostate.edu This process involves replacing the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nih.gov The resulting TMS derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. Acylation is another derivatization strategy that can be employed. nih.govresearchgate.net
Table 2: Typical GC-MS Derivatization and Analysis Parameters
| Step | Method | Details |
| Derivatization Reagent | Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with pyridine (B92270) as a catalyst. |
| Reaction Conditions | Heating | 60-80 °C for 30-60 minutes. |
| GC Column | Capillary Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium | Constant flow rate, e.g., 1.2 mL/min. |
| Oven Program | Temperature Gradient | e.g., Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min. |
| Injection Mode | Split/Splitless | Splitless for trace analysis. |
| MS Ionization | Electron Impact (EI) | Standard 70 eV. |
| MS Detection | Scan Mode | m/z 50-550 for identification. |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of reactions. itwreagents.com In the synthesis of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" (e.g., from 3,4-dichlorophenylacetic acid and glycine ethyl ester followed by hydrolysis), TLC can be used to track the disappearance of the starting materials and the appearance of the desired product. thieme.de
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is crucial for achieving good separation between the starting materials, intermediates, and the final product. A mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to achieve optimal separation. avantiresearch.comresearchgate.netsigmaaldrich.com After development, the spots are visualized, commonly using a UV lamp (as the dichlorophenyl group is UV-active) or by staining with a chemical reagent such as potassium permanganate (B83412) or vanillin (B372448) solution, followed by heating. researchgate.net
Table 3: Example TLC Systems for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (1:1, v/v) with 1% Acetic Acid |
| Application | Capillary spotting of reaction mixture and reference standards |
| Development | In a closed chamber until the solvent front is ~1 cm from the top |
| Visualization | 1. UV light at 254 nm2. Staining with potassium permanganate solution |
Mass Spectrometry in Complex Biological Matrices
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it provides the high sensitivity and selectivity needed for analyzing compounds in complex biological samples such as plasma, urine, or tissue extracts. nih.gov
For the quantitative analysis of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" in biological fluids for metabolomic or pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov The technique operates in a mode called Multiple Reaction Monitoring (MRM), which offers exceptional specificity and sensitivity. youtube.com
In an MRM experiment, the first mass spectrometer (Q1) is set to select only the ion corresponding to the protonated molecule of the target compound (the precursor ion). This ion is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). youtube.com This specific precursor-to-product ion transition is unique to the target analyte, minimizing interference from other components in the matrix. nih.gov For robust quantification, a stable isotope-labeled internal standard is often used. nih.gov Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) can also be used to enhance sensitivity and chromatographic retention for N-acyl glycines. nih.gov
Table 4: Hypothetical LC-MS/MS Method Parameters for Quantification
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺, m/z 262.0 (for the C₁₀H₉Cl₂NO₃) |
| Product Ion (Q3) | e.g., m/z 187.0 (loss of glycine moiety, -CH₂COOH) |
| MRM Transition | 262.0 → 187.0 |
| Collision Energy | Optimized for maximum fragment intensity (e.g., 15-25 eV) |
| LC Column | Reversed-phase C18 or HILIC |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
Identifying unknown metabolites and degradation products requires more than just targeted analysis. High-resolution mass spectrometry (HRMS), often with a time-of-flight (TOF) or Orbitrap mass analyzer, is used to determine the accurate mass of the parent and fragment ions. nih.govosti.gov This allows for the calculation of the elemental composition, which is the first step in identifying an unknown. nih.gov
Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions and obtain a fragmentation pattern. osti.govmdpi.com This pattern serves as a structural fingerprint. Common metabolic transformations for a compound like "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" could include hydroxylation (+16 Da) on the aromatic ring or aliphatic chain, or conjugation with endogenous molecules like glucuronic acid (+176 Da). mdpi.com Degradation might involve hydrolysis of the amide bond. The fragmentation patterns of N-acylated amino acids have been studied and can show characteristic losses, such as the neutral loss of the glycine unit or the formation of nitrilium ions, which aid in structural confirmation. nih.govresearchgate.netresearchgate.net
Table 5: Potential Metabolites/Degradation Products and Mass Shifts
| Transformation | Mass Shift (Da) | Description |
| Hydroxylation | +15.99 | Addition of a hydroxyl (-OH) group, typically on the phenyl ring. |
| Glucuronidation | +176.03 | Conjugation with glucuronic acid, a major Phase II metabolic pathway. |
| Amide Hydrolysis | +18.01 (product) | Cleavage of the amide bond to yield 3,4-dichlorophenylacetic acid and glycine. |
| Dechlorination | -33.96 | Replacement of a chlorine atom with a hydrogen atom. |
Radiolabeling Strategies for Research Probes
The use of radiolabeled compounds is a cornerstone of modern pharmacological research, enabling the in vivo and ex vivo tracking of molecules. For "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" and its analogs, radiolabeling, particularly with positron-emitting isotopes like Carbon-11, facilitates their use as probes in advanced imaging techniques.
Synthesis of Carbon-11 Labeled "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" or Analogs
The synthesis of positron emission tomography (PET) radiotracers is a specialized field that requires rapid and efficient chemical reactions due to the short half-life of isotopes like Carbon-11 (t½ ≈ 20.3 minutes). researchgate.net For analogs of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" and other related structures, a common strategy involves the N-[11C]methylation of a suitable desmethyl precursor. nih.gov
This process typically begins with the production of [11C]carbon dioxide ([11C]CO2) in a cyclotron. The [11C]CO2 is then converted into a reactive methylating agent, most commonly [11C]methyl triflate ([11C]CH3OTf) or [11C]methyl iodide ([11C]CH3I). nih.gov This highly reactive agent is then introduced to a solution containing the desmethyl precursor of the target molecule.
The reaction vessel is charged with the precursor, and the gaseous [11C]methylating agent is bubbled through the solution. nih.gov The reaction leads to the addition of the radioactive [11C]methyl group onto a nitrogen atom, yielding the final radiolabeled compound. Following the reaction, the product must be rapidly purified, typically using high-performance liquid chromatography (HPLC) or simplified solid-phase extraction (SPE) procedures, to ensure it is free from unreacted precursors and other contaminants before use. researchgate.net
The entire process, from production of the isotope to the final purified product, is often automated within a synthesis module to minimize time and radiation exposure. nih.gov Successful synthesis results in a radiotracer with high radiochemical purity and specific activity, which is crucial for sensitive detection in subsequent imaging or distribution studies. nih.gov While this general methodology is widely applied, specific reaction conditions, such as temperature, solvent, and reaction time, must be optimized for each unique precursor to achieve acceptable radiochemical yields. researchgate.netresearchgate.net
Application in Ex Vivo Tissue Distribution Studies (non-human)
Following the administration of a Carbon-11 labeled radiotracer to a research animal, such as a mouse or rat, ex vivo tissue distribution studies are frequently conducted to provide a detailed quantitative analysis of the compound's localization in various organs and tissues. nih.gov This technique complements in vivo imaging by offering higher sensitivity and spatial resolution at a specific time point.
In a typical study, after a predetermined period of time post-injection of the radiolabeled compound, the animal is euthanized. Major organs and tissues of interest are then dissected, weighed, and their radioactivity is measured using a gamma counter. nih.gov The measured radioactivity in each tissue is then decay-corrected and typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
These studies are critical for understanding the pharmacokinetic profile of a compound. For instance, in the development of tracers for brain imaging, ex vivo studies can definitively quantify brain uptake and assess the ability of a compound to cross the blood-brain barrier. nih.gov The data can also reveal accumulation in other organs like the liver and kidneys, providing insights into metabolic and excretory pathways. nih.gov For example, studies on certain C-11 labeled inhibitors of the Glycine Transporter 1 (GlyT-1) have revealed low permeability across the blood-brain barrier in mice. nih.gov
Table 1: Illustrative Ex Vivo Biodistribution Data for a C-11 Labeled Compound in Rodents
| Tissue | % Injected Dose per Gram (%ID/g) |
| Blood | 0.85 |
| Heart | 2.10 |
| Lungs | 3.50 |
| Liver | 4.25 |
| Kidneys | 3.75 |
| Spleen | 1.50 |
| Muscle | 0.95 |
| Brain | 0.20 |
| Bone | 0.60 |
Note: The data in this table is illustrative and intended to represent typical findings from an ex vivo biodistribution study. Actual values would vary based on the specific compound, animal model, and time point.
Other Advanced Research Analytical Techniques
Beyond radiolabeling and imaging, a key analytical methodology for the research of "Glycine, N-[(3,4-dichlorophenyl)acetyl]-" and related N-acyl glycines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govcityu.edu.hk This powerful technique is widely used for the quantification of small molecules in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and tissue homogenates. nih.govresearchgate.net
LC-MS/MS combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. In the first stage, the liquid chromatograph separates the components of a mixture based on their physicochemical properties (e.g., polarity, size). The separated components then enter the mass spectrometer. A triple quadrupole mass spectrometer is commonly used, where the first quadrupole selects ions of a specific mass-to-charge ratio (the precursor ion), which are then fragmented in a collision cell. The second quadrupole then selects a specific fragment ion (the product ion) for detection. nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. nih.gov
For the analysis of N-acyl glycines, LC-MS/MS methods have been developed that are fast, reliable, and require minimal sample preparation. nih.gov In some cases, derivatization of the analyte with a reagent like 3-nitrophenylhydrazine is used to enhance detection sensitivity. cityu.edu.hk The technique is essential for biomarker studies, allowing researchers to measure how the concentration of a compound or its metabolites changes in response to a pharmacological agent. nih.govresearchgate.net For example, LC-MS/MS has been used to measure changes in glycine levels in rat CSF after the administration of a glycine transporter inhibitor. nih.govresearchgate.net
Future Research Directions and Potential Research Applications
Development of Novel Synthetic Pathways for N-Acylated Glycines
The synthesis of N-acylated glycines, including Glycine (B1666218), N-[(3,4-dichlorophenyl)acetyl]-, is a critical area for future research, aiming for more efficient, specific, and environmentally benign methods. Current understanding points to two primary biosynthetic routes in biological systems that could inspire novel laboratory syntheses. nih.gov One pathway involves the direct condensation of a fatty acid (or its acyl-CoA derivative) with glycine. mdpi.com This reaction can be catalyzed by enzymes like glycine N-acyltransferase (GLYAT) or cytochrome c. mdpi.comresearchgate.net A second route is the sequential oxidation of an N-acylethanolamine, catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase. nih.govmdpi.com
Future research could focus on harnessing and mimicking these natural pathways. The exploration of enzymes like Glycine N-acyltransferase-like 2 (GLYATL2) and Glycine N-acyltransferase-like 3 (GLYATL3), which show specificity for long-chain acyl-CoAs, could lead to highly selective biocatalytic methods for producing specific N-acylated glycines. mdpi.com For instance, GLYATL2 has a preference for oleoyl-CoA as a substrate. mdpi.com Developing chemoenzymatic strategies that combine the substrate flexibility of chemical synthesis with the selectivity of enzymes like GLYATL3 could yield specific compounds like Glycine, N-[(3,4-dichlorophenyl)acetyl]- with high purity and efficiency. nih.gov
Table 1: Potential Synthetic Pathways for N-Acylated Glycines
| Pathway Type | Description | Key Enzymes/Reagents | Potential Advantages |
| Biocatalytic | Direct conjugation of an acyl-CoA with glycine. | Glycine N-acyltransferase (GLYAT), GLYATL2, GLYATL3. mdpi.comresearchgate.net | High specificity, mild reaction conditions, environmentally friendly. |
| Chemoenzymatic | Sequential oxidation of a corresponding N-acylethanolamine. | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase. mdpi.com | Utilizes different precursor molecules, potential for alternative synthetic routes. |
| Chemical Synthesis | Laboratory-based condensation reactions. | Activating agents (e.g., carbodiimides), coupling reagents. | High scalability, broad substrate scope, not limited by enzyme specificity. |
Exploration of New Biological Targets and Mechanistic Pathways
The family of N-acylated glycines engages with a variety of biological targets, suggesting that Glycine, N-[(3,4-dichlorophenyl)acetyl]- could have unexplored neuromodulatory or signaling functions. nih.govavantiresearch.com N-acyl glycines are recognized as an important class of cell signaling lipids distributed throughout the central nervous system and other tissues. nih.gov For example, N-arachidonoylglycine, a well-studied member of this family, interacts with multiple targets, including the glycine transporter GlyT2 and G protein-coupled receptors (GPCRs) like GPR18, GPR55, and GPR92. nih.govnih.gov
Future research should aim to screen Glycine, N-[(3,4-dichlorophenyl)acetyl]- against a panel of these known N-acyl glycine targets. Investigating its interaction with ion channels, such as T-type calcium channels and small conductance potassium channels (SKCa), could also reveal novel mechanisms of action. nih.gov Furthermore, the "endocannabinoidome," a complex lipid signaling system that includes N-acyl amino acids, presents a rich area for discovering new targets and understanding how compounds like Glycine, N-[(3,4-dichlorophenyl)acetyl]- might modulate physiological processes. nih.govresearchgate.net Mechanistic studies could explore its role in intracellular calcium mobilization, nitric oxide production, and the modulation of inflammatory pathways, all of which are known activities of other N-acyl glycines. avantiresearch.com
Application as Molecular Probes in Biochemical Research
The structural features of Glycine, N-[(3,4-dichlorophenyl)acetyl]- make it a candidate for development into a molecular probe to investigate biochemical pathways. N-acyl amino acids can be chemically modified to serve as tools for identifying and characterizing new drug targets. nih.gov A key future direction is the design and synthesis of reactive analogs of Glycine, N-[(3,4-dichlorophenyl)acetyl]- that can be used in activity-based protein profiling (ABPP). nih.gov
By incorporating a reactive group (a "warhead") and a reporter tag (like a fluorophore or biotin) into the structure, these probes can covalently label their protein targets in complex biological samples. This would allow for the identification of specific enzymes and receptors that interact with the dichlorophenylacetyl moiety. Such probes would be invaluable for deorphanizing receptors and for understanding the metabolic enzymes responsible for the synthesis and degradation of this specific N-acylated glycine. nih.gov This approach has been successfully used for other lipid signaling molecules and would be a powerful strategy to elucidate the currently unknown functions of Glycine, N-[(3,4-dichlorophenyl)acetyl]-. nih.gov
Design of Advanced Materials with Specific Properties (e.g., NLO)
The unique structure of N-acylated amino acids, which combines a flexible glycine backbone with a potentially rigid acyl group, suggests they could be used as building blocks for advanced materials. While this area is largely unexplored for this specific class of compounds, the principles of crystal engineering and materials science offer intriguing possibilities. The presence of the dichlorophenyl group in Glycine, N-[(3,4-dichlorophenyl)acetyl]- introduces significant electronic and steric features that could be exploited.
Future research could investigate the self-assembly properties of this molecule to form ordered structures like liquid crystals or gels. The aromatic ring system, modified by electron-withdrawing chlorine atoms, could impart specific electronic properties. A particularly interesting avenue is the exploration of its potential for non-linear optical (NLO) applications. Molecules with a donor-pi-acceptor structure can exhibit significant NLO responses, and it may be possible to further functionalize the Glycine, N-[(3,4-dichlorophenyl)acetyl]- structure to create novel NLO-active materials. Theoretical quantum chemical computations could be employed to predict its hyperpolarizability and guide the synthesis of derivatives with enhanced NLO properties. mdpi.com
Integration of Computational and Experimental Approaches for Drug Discovery (pre-clinical, non-human focus)
A synergistic approach combining computational modeling and experimental validation is essential for accelerating the preclinical discovery process for derivatives of Glycine, N-[(3,4-dichlorophenyl)acetyl]-. mdpi.comnih.gov Computational methods can provide deep insights into the molecular interactions and potential biological activities of this compound before resource-intensive laboratory work begins. nih.gov
Future research should leverage a variety of in silico techniques. mdpi.com Molecular docking could be used to predict the binding affinity and pose of Glycine, N-[(3,4-dichlorophenyl)acetyl]- within the binding sites of known N-acyl glycine targets, such as GPCRs or glycine transporters. nih.govfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a library of related analogs to build models that predict biological activity based on chemical structure. mdpi.com Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of the compound and the stability of its interactions with target proteins over time, providing a more dynamic picture of the binding event. frontiersin.org These computational predictions can then guide the synthesis and experimental testing of the most promising candidates, creating an efficient feedback loop for lead optimization. nih.govresearchgate.net
Table 2: Computational Methods in Preclinical Drug Discovery
| Computational Method | Application for Glycine, N-[(3,4-dichlorophenyl)acetyl]- | Potential Outcome |
| Molecular Docking | Predict binding mode and affinity to potential protein targets (e.g., GPR55, GlyT2). nih.govikprress.org | Identification of high-probability targets; prioritization of compounds for screening. |
| 3D-QSAR | Analyze a series of analogs to correlate structural features with biological activity. mdpi.com | A predictive model to guide the design of more potent or selective derivatives. |
| Molecular Dynamics | Simulate the compound's interaction with a target protein in a dynamic environment. frontiersin.org | Insight into binding stability, the role of water molecules, and conformational changes. |
| Pharmacophore Modeling | Identify the key 3D chemical features required for biological activity based on known active ligands. frontiersin.org | A virtual template for screening large compound libraries to find novel active scaffolds. |
Investigation of Environmental Fate and Degradation Mechanisms (non-toxicology)
Understanding the environmental persistence and degradation of synthetic compounds like Glycine, N-[(3,4-dichlorophenyl)acetyl]- is crucial. Research on related N-acylated glycines provides a framework for these future investigations. The primary degradation pathway for endogenous N-acyl glycines is enzymatic hydrolysis, catalyzed by enzymes such as fatty acid amide hydrolase (FAAH), which cleaves the amide bond to release glycine and the corresponding fatty acid. nih.gov
Future studies should investigate the susceptibility of Glycine, N-[(3,4-dichlorophenyl)acetyl]- to hydrolysis by FAAH and other amidases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov The presence of the dichlorophenyl group may significantly alter its recognition by these enzymes compared to endogenous lipids. Additionally, research should explore its degradation by environmental microorganisms. Soil and water microbes possess a vast array of hydrolytic enzymes that could potentially metabolize this compound. Studies could involve incubating the compound with environmental samples and using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products, thereby elucidating its primary degradation pathways and assessing its environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
